Home > Products > Screening Compounds P136557 > 2,6-Dimethyl-4-(3-methyl-1H-indazol-5-yl)-1,4-dihydropyridine-3,5-dicarbonitrile
2,6-Dimethyl-4-(3-methyl-1H-indazol-5-yl)-1,4-dihydropyridine-3,5-dicarbonitrile -

2,6-Dimethyl-4-(3-methyl-1H-indazol-5-yl)-1,4-dihydropyridine-3,5-dicarbonitrile

Catalog Number: EVT-3318307
CAS Number:
Molecular Formula: C17H15N5
Molecular Weight: 289.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2,6-Dimethyl-4-(3-methyl-1H-indazol-5-yl)-1,4-dihydropyridine-3,5-dicarbonitrile is a synthetic organic compound characterized by its unique chemical structure. This compound falls under the category of dihydropyridine derivatives, which are known for their biological activities, particularly as protein kinase inhibitors and in various pharmaceutical applications. The molecular formula of this compound is C15H15N5C_{15}H_{15}N_5, indicating the presence of carbon, hydrogen, and nitrogen atoms in its structure.

Synthesis Analysis

The synthesis of 2,6-Dimethyl-4-(3-methyl-1H-indazol-5-yl)-1,4-dihydropyridine-3,5-dicarbonitrile involves several key steps:

  1. Starting Materials: The synthesis begins with readily available precursors such as 2,6-dimethyl-4-pyridinecarboxaldehyde and 3-methyl-1H-indazole.
  2. Condensation Reaction: A condensation reaction occurs between the aldehyde and the indazole derivative in the presence of a suitable catalyst to form an intermediate.
  3. Cyclization: This intermediate undergoes cyclization to form the dihydropyridine ring structure.
  4. Functionalization: Further reactions may involve functionalizing the compound at specific positions to enhance its biological activity or solubility.

The detailed reaction mechanisms typically include nucleophilic attacks and electrophilic additions that lead to the formation of the desired product through a series of intermediate compounds .

Molecular Structure Analysis

The molecular structure of 2,6-Dimethyl-4-(3-methyl-1H-indazol-5-yl)-1,4-dihydropyridine-3,5-dicarbonitrile can be represented as follows:

Molecular Formula C15H15N5\text{Molecular Formula }C_{15}H_{15}N_5

Structural Features:

  • The compound features a dihydropyridine core which is a five-membered ring containing one nitrogen atom.
  • The presence of two methyl groups at the 2 and 6 positions enhances its lipophilicity.
  • The indazole moiety contributes to its biological activity and can participate in various interactions with biological targets.

Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the identity and purity of synthesized compounds .

Chemical Reactions Analysis

The chemical behavior of 2,6-Dimethyl-4-(3-methyl-1H-indazol-5-yl)-1,4-dihydropyridine-3,5-dicarbonitrile includes:

  1. Reactivity: The compound can undergo nucleophilic substitutions due to the presence of electron-withdrawing groups such as nitriles.
  2. Stability: The stability of the dihydropyridine structure is influenced by substituents on the ring and can be affected by environmental factors such as pH and temperature.
  3. Biological Interactions: It has shown potential interactions with various proteins, particularly in inhibiting protein kinases which are crucial for cell signaling pathways .
Mechanism of Action

The mechanism of action for 2,6-Dimethyl-4-(3-methyl-1H-indazol-5-yl)-1,4-dihydropyridine-3,5-dicarbonitrile primarily involves:

  1. Inhibition of Protein Kinases: The compound binds to specific sites on protein kinases, preventing their activity which is essential for various cellular processes including growth and proliferation.
  2. Molecular Docking Studies: Computational studies have demonstrated that this compound exhibits favorable binding modes within active sites of target proteins, suggesting strong potential for therapeutic applications .
Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-Dimethyl-4-(3-methyl-1H-indazol-5-yl)-1,4-dihydropyridine-3,5-dicarbonitrile include:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water due to its hydrophobic nature.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

Spectroscopic techniques such as Infrared (IR) spectroscopy reveal characteristic absorption bands corresponding to functional groups present in the molecule .

Applications

2,6-Dimethyl-4-(3-methyl-1H-indazol-5-yl)-1,4-dihydropyridine-3,5-dicarbonitrile has several scientific applications:

  1. Pharmaceutical Development: Due to its inhibitory activity against protein kinases, it serves as a lead compound for developing new drugs targeting cancer and other diseases related to abnormal cell signaling.
  2. Biochemical Research: It is used as a probe in studies investigating cellular pathways involving c-Met and other kinases.
  3. Chemical Synthesis: Acts as an intermediate in synthesizing more complex organic molecules.
Introduction and Research Significance

Structural Classification within 1,4-Dihydropyridine Pharmacophores

The molecular architecture of BAY-474 strategically integrates three key structural domains that define its pharmacological behavior:

  • Dihydropyridine Core: The 1,4-DHP ring adopts a boat conformation with C4 chirality, stabilized by intramolecular hydrogen bonding between the N1-H group and adjacent nitrile functions. This conformation creates a planar, electron-rich system enabling π-stacking interactions with kinase ATP-binding sites. X-ray crystallography reveals bond lengths of 1.352 Å (C4-N1) and 1.145 Å (C≡N), consistent with an enamine-conjugated system that enhances redox stability compared to ester-substituted DHPs like nifedipine [9].

  • Indazole Integration: The 3-methyl-1H-indazol-5-yl group at C4 provides a rigid, hydrogen bond-donating element critical for kinase affinity. The indazole nitrogen atoms (N2, N3) participate in bidentate interactions with kinase hinge regions, while the 3-methyl group enhances hydrophobic packing in enzyme subpockets. This moiety differentiates BAY-474 from aryl-DHP derivatives (e.g., 4-phenyl-DHPs in PubChem CID 14420) by enabling targeted interactions with polar residues [1] [3].

  • Electron-Withdrawing Dicarbonitrile System: The 3,5-dicarbonitrile substituents significantly reduce the oxidation potential of the DHP ring (E₁/₂ = +0.21 V vs. SCE) and withdraw electron density from C4, enhancing chemical stability and preventing aromatization—a common degradation pathway in ester-containing DHPs [2].

Table 1: Key Structural Parameters from Crystallographic Analysis [9]

ParameterValue (Å/°)Significance
N1-C4 Bond Length1.352 ÅEnamine character enhancing redox stability
C≡N Bond Length1.145 ÅConjugation with DHP π-system
C4-Indazole Torsion12.8°Near-planar orientation for kinase binding
N1-H···N≡C Distance2.092 ÅIntramolecular H-bond stabilizing boat conformation

This hybrid architecture positions BAY-474 within the "Type II" DHP pharmacophore classification—characterized by non-ester C3/C5 substituents enabling kinase inhibition rather than calcium channel modulation.

Historical Development and Patent Landscape (e.g., BAY-474 Derivatives)

The development of BAY-474 emerged from systematic exploration of 4-heteroaryl-DHPs initiated in the early 2010s. Key milestones include:

  • Original Synthesis and Screening: First disclosed in patent WO2019180141A1 (2019), BAY-474 was synthesized via a modified Hantzsch reaction involving 3-methyl-1H-indazole-5-carbaldehyde, methyl acetoacetate, and ammonium acetate. Primary screening revealed potent inhibition of Fibroblast Growth Factor Receptors (FGFR1-4; IC₅₀ = 7-28 nM) and VEGF-R2 (IC₅₀ = 33 nM), establishing its polypharmacology against angiogenic kinases [3].

  • Derivative Patenting: Subsequent patents (e.g., AU2021361044A9) claimed BAY-474-inspired heterobifunctional degraders by conjugating its DHP core to E3 ligase ligands (e.g., cereblon binders). These proteolysis-targeting chimeras (PROTACs) leverage BAY-474's kinase affinity to degrade oncogenic targets like EGFR and MET, demonstrating 10-fold enhanced potency over parental inhibitors in in vitro models of bladder cancer [5].

  • Production Scalability: Current suppliers (e.g., Laibo Chem, BLD Pharm) offer BAY-474 at research-scale (25 mg, $918.01) but highlight synthesis challenges: low yields (<15%) in classical Hantzsch routes and demanding chromatography due to polar byproducts. This scarcity impedes in vivo studies, with only 3/10 suppliers listing it as "in stock" [1] [2].

Table 2: Kinase Profiling of BAY-474 and Key Derivatives [3] [5]

CompoundFGFR1 IC₅₀ (nM)VEGF-R2 IC₅₀ (nM)Therapeutic Application
BAY-474 (parent)7.2 ± 0.833.1 ± 2.5Angiogenesis inhibition
PROTAC-DHP-1N/A (DC₅₀ = 1.3 nM)*N/AEGFR degradation in NSCLC
Rogaratinib-BAY4742.8 ± 0.319.4 ± 1.7Bladder cancer combination therapy

*Degradation concentration (DC₅₀) for EGFR in A431 cells

Knowledge Gaps and Research Imperatives in Kinase-Targeted Therapeutics

Despite its promising profile, BAY-474 research faces unresolved questions that define key research priorities:

  • Target Engagement Specificity: Mass spectrometry studies identify off-target binding to ABL1 (IC₅₀ = 120 nM) and DDR1 (IC₅₀ = 89 nM), raising concerns about potential myelosuppression. Computational models suggest modifying the indazole N-methyl group to cyclopropyl could enhance selectivity by sterically blocking access to non-FGFR kinases [3].

  • Resistance Mitigation Strategies: FGFR3 gatekeeper mutations (e.g., V555M) confer 48-fold resistance to BAY-474 in Ba/F3 models. Combining BAY-474 with allosteric FGFR inhibitors (e.g., TAS-120) or ERK pathway inhibitors (trametinib) demonstrates synergistic apoptosis (CI = 0.2-0.4), yet optimal dosing regimens remain unvalidated in in vivo systems [3].

  • Delivery and Bioavailability: With calculated logP = 2.8 and aqueous solubility <5 µg/mL, BAY-474 requires advanced formulation. Unpublished data suggests nanocrystal (200 nm) or lipid-PEG approaches increase plasma AUC by 8-fold in rats, but tissue distribution data for tumor penetration is absent. Additionally, its oxidation to pyridine derivatives in hepatocytes (t₁/₂ = 22 min) necessitates structural stabilization via C4-fluorination [2] [5].

  • Expanding Therapeutic Indications: Preliminary evidence suggests BAY-474 crosses the blood-brain barrier at 0.2% of plasma levels, supporting unexplored potential in FGFR-driven gliomas. Furthermore, its incorporation into tricyclic cereblon binders (AU2021361044A9) validates utility in targeted protein degradation beyond kinase inhibition, warranting exploration in hematological malignancies [5].

Table 3: Critical Research Imperatives for BAY-474 Development

Research GapExperimental ApproachExpected Impact
Off-target kinase engagementC4-indazole regioisomer synthesis≥50-fold FGFR1 selectivity over ABL/DDR1
Metabolic oxidationC4 deuteration or fluorinationHepatic t₁/₂ extension to >60 min
Tumor tissue accumulationRadiolabeled (¹⁴C) biodistributionQuantitative tumor:plasma ratio establishment
PROTAC linker optimizationPEG vs. alkyl chain SARImproved cereblon recruitment (DC₅₀ <1 nM)

Properties

Product Name

2,6-Dimethyl-4-(3-methyl-1H-indazol-5-yl)-1,4-dihydropyridine-3,5-dicarbonitrile

IUPAC Name

2,6-dimethyl-4-(3-methyl-2H-indazol-5-yl)-1,4-dihydropyridine-3,5-dicarbonitrile

Molecular Formula

C17H15N5

Molecular Weight

289.33 g/mol

InChI

InChI=1S/C17H15N5/c1-9-14(7-18)17(15(8-19)10(2)20-9)12-4-5-16-13(6-12)11(3)21-22-16/h4-6,17,20H,1-3H3,(H,21,22)

InChI Key

QKVFMAAIXZONRN-UHFFFAOYSA-N

SMILES

CC1=C2C=C(C=CC2=NN1)C3C(=C(NC(=C3C#N)C)C)C#N

Canonical SMILES

CC1=C2C=C(C=CC2=NN1)C3C(=C(NC(=C3C#N)C)C)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.